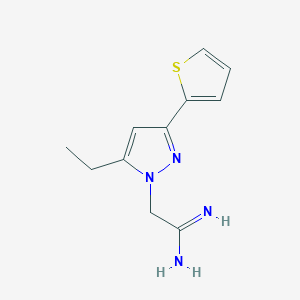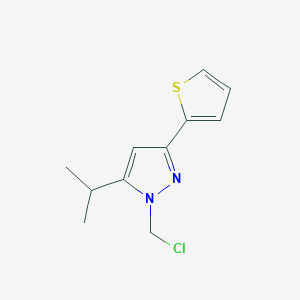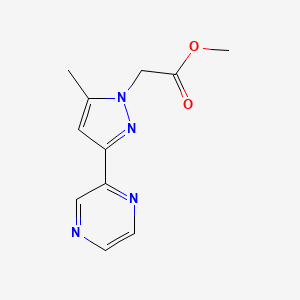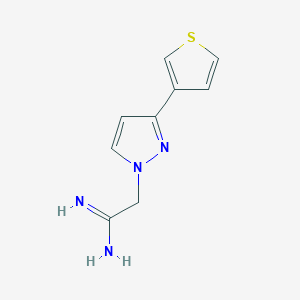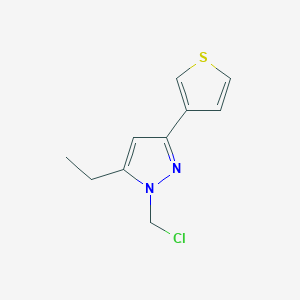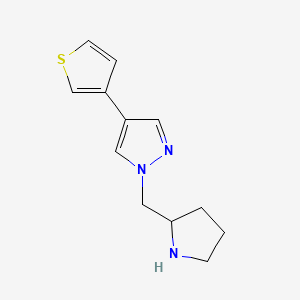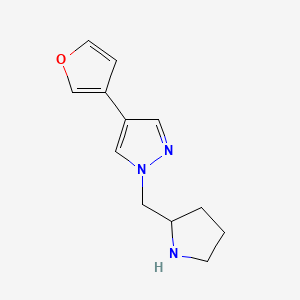
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Descripción general
Descripción
4-(Furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, commonly known as FPMP, is a synthetic aromatic heterocyclic compound. It is a member of the pyrazole family, which is a widely studied class of compounds due to their diverse range of biological activities. FPMP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, FPMP has been extensively studied for its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study synthesized heteroaryl pyrazole derivatives, including those related to the chemical structure , and evaluated their antimicrobial activity against various bacterial and fungal strains. It was found that the antimicrobial activity varied depending on the type of Schiff base moiety used in the compound (Hamed et al., 2020).
Anti-inflammatory and Antibacterial Agents : Another research synthesized pyrazole derivatives and assessed their in vivo anti-inflammatory and in vitro antibacterial activities. Some compounds showed potent antibacterial activity and were effective as anti-inflammatory agents (Ravula et al., 2016).
Heterocyclic Chemistry : A study focused on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, highlighting the chemical's role in the formation of various heterocyclic compounds (El-Essawy & Rady, 2011).
Molecular Electrostatic Potential Surface Analysis : Research was conducted on the synthesis and computational study of a pyrrole chalcone derivative related to the chemical structure. The study provided insights into the sites and nature of interactions, indicating potential for the formation of various heterocyclic compounds (Singh et al., 2014).
PDE9A Inhibition for Cognitive Disorders : A study designed a novel PDE9A inhibitor using parallel synthetic chemistry and structure-based drug design, which demonstrated procognitive activity in rodent models and synaptic stabilization (Verhoest et al., 2012).
Heterocyclic Compounds as p38 Kinase Inhibitors : Pyrroles and other heterocycles, including those structurally similar to the specified chemical, were investigated as inhibitors of p38 kinase, showing potential as orally bioavailable agents for reducing inflammation (de Laszlo et al., 1998).
Propiedades
IUPAC Name |
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(13-4-1)8-15-7-11(6-14-15)10-3-5-16-9-10/h3,5-7,9,12-13H,1-2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQWGDHRKBBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



